4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-2-8-15(9-3-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWGYOBKADFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C20H19ClN4S
- Molecular Weight: 396.91 g/mol
- CAS Number: 899944-58-2
The structure features a thienopyrazole core linked to a benzamide moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate several key pathways involved in cancer cell proliferation and inflammation:
- Inhibition of Kinases : The compound has shown promising results as an inhibitor of various kinases involved in cancer progression. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value indicating potent activity against cancer cell lines .
- Induction of Apoptosis : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. The compound's ability to trigger cell death was evidenced by significant increases in markers associated with apoptosis in treated cells .
- Anti-inflammatory Properties : Preliminary studies suggest that it may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thereby potentially reducing tumor-associated inflammation .
Efficacy Studies
Recent research has highlighted the efficacy of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 26 | Significant growth inhibition |
| HeLa | 14.31 | Induction of apoptosis |
| MCF-7 | 8.55 | Cytotoxic effects observed |
These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Lung Cancer Cells : A study involving A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups .
- Breast Cancer Models : In MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity at low concentrations (IC50 = 8.55 µM), suggesting its potential as an effective treatment option for hormone-sensitive breast cancers .
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutics, revealing enhanced efficacy in reducing tumor growth in xenograft models .
Comparison with Similar Compounds
Table 2. Structural Comparison of Key Features
| Feature | Target Compound | 4-Bromo Analog |
|---|---|---|
| Benzamide Substituent | 4-chloro | 4-bromo |
| Thienopyrazole Substituent | 2-(p-tolyl) | 2-(p-tolyl) |
| Ring Oxidation State | Non-oxidized (4,6-dihydro) | 5-oxo |
| CAS Number | Not provided | 958587-45-6 |
Q & A
Q. Notes
- Advanced questions emphasize hypothesis-driven experimental design and computational integration, aligning with ICReDD’s reaction optimization frameworks ().
- Structural and synthetic insights are derived from peer-reviewed studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
